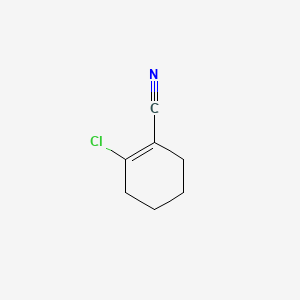

2-Chlorocyclohex-1-ene-1-carbonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chlorocyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPUGDGNQTHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Stereochemical Features of 2 Chlorocyclohex 1 Ene 1 Carbonitrile

Elucidation of Geometric Isomerism in the Cyclohexene (B86901) Ring System

Geometric isomerism, also known as cis-trans isomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond, and requires that each carbon atom of the bond be attached to two different groups otterbein.edu. In the case of 2-Chlorocyclohex-1-ene-1-carbonitrile, the double bond is within the cyclohexene ring.

For small to medium-sized cycloalkenes, including cyclohexene, the ring structure inherently restricts rotation around the double bond otterbein.eduquora.com. However, the cyclic nature also imposes significant geometric constraints that typically prevent the formation of a stable trans-isomer stackexchange.com. The carbon chain is not long enough to cross over the double bond from one side to the other, which would be required for a trans configuration stackexchange.com. Such a structure would introduce an immense amount of ring strain due to distorted bond angles and poor orbital overlap, making it energetically prohibitive stackexchange.comlibretexts.org. This principle is broadly captured by Bredt's Rule, which states that a double bond cannot be placed at the bridgehead of a small bridged ring system because it would be equivalent to having a trans-double bond in a small ring libretexts.orgwikipedia.orglibretexts.org.

Consequently, the double bond in cyclohexene and its simple derivatives can only exist in the cis configuration youtube.com. Therefore, this compound does not exhibit geometric isomerism with respect to the double bond; it exists solely as the cis-isomer quora.comyoutube.com.

Conformational Analysis and Energetic Considerations

Unlike the stable chair conformation of cyclohexane (B81311), the presence of an sp²-hybridized double bond forces the cyclohexene ring into a non-planar conformation known as a half-chair youtube.comlibretexts.org. In this arrangement, four of the carbon atoms, including the two sp² carbons of the double bond (C1, C2) and the two adjacent sp³ carbons (C3, C6), lie in a single plane youtube.com. The remaining two sp³ carbons (C4, C5) are puckered out of this plane, with one above and one below youtube.com.

The substituents on the sp³-hybridized carbons can occupy pseudo-axial or pseudo-equatorial positions, which are analogous to the axial and equatorial positions in a full chair conformation. The molecule can undergo a "ring flip," interconverting between two equivalent half-chair conformations youtube.com. This process has a significantly lower energy barrier than the chair flip in cyclohexane youtube.commasterorganicchemistry.com.

The stability of the half-chair conformation is a balance of several factors:

Angle Strain : The sp² carbons prefer bond angles of 120°, while the sp³ carbons prefer 109.5° libretexts.orgncert.nic.in. The half-chair conformation accommodates these preferences better than a planar structure, thus minimizing angle strain libretexts.org.

Torsional Strain : The half-chair conformation reduces the number of eclipsed C-H bonds compared to a planar arrangement, thereby lowering torsional strain libretexts.org.

Steric Strain : The substituents on the ring, in this case, the chlorine atom and the nitrile group, influence the conformational energetics. While these are on the sp² carbons and thus lie in the planar portion of the ring, their size and electronic nature can have minor impacts on the ring's pucker and barrier to inversion. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions libretexts.orgmsu.eduyoutube.com. While the concept is slightly different in a half-chair, similar steric avoidance principles apply to the pseudo-axial and pseudo-equatorial positions of any substituents on the sp³ carbons.

| Feature | Description | Energetic Implication |

|---|---|---|

| Predominant Conformation | Half-Chair youtube.comlibretexts.org | Minimizes angle and torsional strain compared to a planar form. |

| Ring Interconversion | Rapid "ring flip" between two equivalent half-chair forms. youtube.com | The energy barrier is approximately 22 kJ/mol (5.3 kcal/mol), lower than for cyclohexane. youtube.com |

| Substituent Positions (on sp³ carbons) | Pseudo-axial and pseudo-equatorial. | Substituents generally prefer pseudo-equatorial positions to minimize steric strain. libretexts.orgmsu.edu |

Advanced Synthetic Methodologies for 2 Chlorocyclohex 1 Ene 1 Carbonitrile and Analogues

Strategies for the Formation of the Cyclic α,β-Unsaturated Nitrile Scaffold

The construction of the core structure of 2-chlorocyclohex-1-ene-1-carbonitrile can be approached through several distinct synthetic strategies. These include the creation of the double bond via elimination reactions, the direct formation of the cyclic enenitrile system, and the late-stage introduction of the nitrile functionality.

Dehydrohalogenation Approaches to this compound

Dehydrohalogenation is a classical and effective method for the formation of alkenes. In the context of synthesizing this compound, this strategy would typically involve the elimination of a hydrogen halide from a suitably substituted saturated cyclohexane (B81311) precursor. A plausible precursor for such a reaction would be a dihalocyclohexanecarbonitrile, for instance, 2,2-dichlorocyclohexanecarbonitrile or a regioisomeric equivalent. The elimination of one equivalent of hydrogen chloride would lead to the desired α,β-unsaturated nitrile.

The success of this approach is highly dependent on the regioselectivity of the elimination, which can be controlled by the choice of base and reaction conditions. Sterically hindered bases are often employed to favor the formation of the less substituted (Hofmann) product, although in this case, the thermodynamic stability of the conjugated system is likely to drive the formation of the desired product. While specific examples for the dehydrochlorination of dichlorocyclohexanecarbonitriles leading directly to this compound are not extensively documented in readily available literature, the general principles of dehydrohalogenation reactions are well-established. For instance, the dehydrochlorination of poly(vinyl chloride) (PVC) is a widely studied industrial process, though it occurs under harsh conditions and is not directly analogous to a selective laboratory synthesis.

Direct Cyclization and Condensation Reactions for Enenitrile Formation

The direct formation of the cyclic α,β-unsaturated nitrile scaffold can be achieved through various cyclization and condensation reactions. One powerful method that can be adapted for this purpose is the Vilsmeier-Haack reaction. biosynth.comresearchgate.netresearchgate.net This reaction typically involves the formylation of an activated substrate using a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃). biosynth.comresearchgate.netresearchgate.net

While traditionally used for aromatic and heteroaromatic systems, the Vilsmeier-Haack reaction can also be applied to certain activated aliphatic systems, including ketones. The reaction of cyclohexanone (B45756) with the Vilsmeier reagent can lead to the formation of 2-chlorocyclohex-1-ene-1-carboxaldehyde. nih.gov This aldehyde is a key intermediate that can subsequently be converted to the desired nitrile.

The mechanism of the Vilsmeier-Haack reaction involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. researchgate.net This electrophile reacts with the enol or enolate form of the ketone. Subsequent elimination and hydrolysis steps lead to the α-chloro-β-formylated product.

Another approach to direct cyclization involves the reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA). lookchem.comamericanelements.com While this specific example leads to a more complex cyclohexane system through dimerization, it highlights the potential of using malononitrile as a building block in cyclization reactions to form highly functionalized nitriles. lookchem.comamericanelements.com

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds, including those containing diene moieties. nih.govuni.lubeyondpesticides.org In principle, a suitably designed acyclic precursor containing both an alkene and an alkyne nitrile functionality could undergo RCEYM (Ring-Closing Enyne Metathesis) to form the desired cyclohexene (B86901) ring. However, the application of this method to the direct synthesis of this compound would require a carefully planned substrate and catalyst system.

Introduction of the Nitrile Functionality to Pre-Formed Chlorocyclohexenes

An alternative synthetic strategy involves the introduction of the nitrile group onto a pre-existing chlorocyclohexene ring. This can be achieved through several cyanation methods. google.com

One potential route is the reaction of a suitable 1,2-dihalocyclohexene, such as 1,2-dichlorocyclohexene, with a cyanide source, for example, copper(I) cyanide. This type of reaction, known as the Rosenmund-von Braun reaction, is typically used for the cyanation of aryl halides but can sometimes be applied to vinyl halides.

A more versatile approach could be the Sandmeyer reaction. lookchem.comnih.gov This reaction allows for the conversion of an amino group into a variety of other functional groups, including a nitrile, via a diazonium salt intermediate. lookchem.comnih.gov In this context, the synthesis would start with 2-aminocyclohex-1-ene-1-carbonitrile. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form the corresponding diazonium salt. Subsequent treatment with a copper(I) cyanide solution would then yield this compound. This method is particularly useful for introducing substitution patterns that are difficult to achieve through direct methods. A recent review highlights various advancements in Sandmeyer and related transformations.

Furthermore, direct C-H cyanation methods are emerging as powerful tools in organic synthesis. nih.gov While typically applied to arenes, the development of new catalysts and reaction conditions could potentially allow for the direct cyanation of a C-H bond in a pre-formed chlorocyclohexene.

Halogenation Protocols for Cyclohexene-1-carbonitrile (B159472) Derivatives

The introduction of the chlorine atom at the C2 position of a cyclohexene-1-carbonitrile precursor is a key step in several potential synthetic routes. The regioselectivity and stereoselectivity of this halogenation are of paramount importance.

Regioselective and Stereoselective Halogenation Techniques

The direct chlorination of cyclohexene-1-carbonitrile presents a challenge in controlling the regioselectivity. The electron-withdrawing nature of the nitrile group deactivates the double bond towards electrophilic attack. However, various reagents and conditions can be employed to achieve the desired transformation.

Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of various organic compounds, including ketones and phenols. researchgate.netlookchem.comgoogle.com The reaction of cyclohexanone with sulfuryl chloride can produce monochlorocyclohexanone, which could be a precursor to the target molecule. lookchem.com The selectivity of this reaction can often be improved by the addition of radical initiators or by performing the reaction in specific solvents. For the direct chlorination of an alkene, the conditions would need to be carefully controlled to favor addition followed by elimination, or an allylic chlorination pathway. The regioselectivity of the chlorination of phenols with sulfuryl chloride can be tuned by the choice of organocatalysts. google.com

Another approach involves the generation of 2-quinolinesulfenyl chloride from 2-mercaptoquinoline and sulfuryl chloride, which then reacts regioselectively with cycloalkenes. While this specific example leads to a different class of compounds, it demonstrates the use of sulfuryl chloride in generating a reactive species for selective additions to double bonds.

Functional Group Interconversions Leading to this compound

The synthesis of this compound can also be accomplished through the interconversion of other functional groups on the cyclohexene ring. This approach offers flexibility and can leverage readily available starting materials.

A key precursor that can be converted to the target nitrile is 2-chlorocyclohex-1-ene-1-carboxylic acid. biosynth.comnih.gov This carboxylic acid can be synthesized and then the carboxylic acid functional group can be converted to a nitrile. A common method for this transformation is the reaction of the carboxylic acid with a dehydrating agent in the presence of a source of ammonia, or by converting the carboxylic acid to a primary amide followed by dehydration.

The synthesis of the precursor, 2-chlorocyclohex-1-ene-1-carboxylic acid itself, can be achieved through various means. One reported method involves a reaction sequence starting from cyclohexanone. biosynth.com

Another potential functional group interconversion route starts from 2-oxocyclohexanecarbonitrile. This compound can be converted to an enol derivative, such as an enol ether or enol acetate, which can then be chlorinated. Subsequent regeneration of the double bond in the desired position would yield the target molecule.

The conversion of a ketone to a vinyl chloride can also be achieved using reagents like phosphorus pentachloride (PCl₅) or the Vilsmeier-Haack reagent as mentioned earlier. Starting from 2-oxocyclohexanecarbonitrile, reaction with PCl₅ could potentially yield a mixture of chlorinated products, from which the desired this compound might be isolated.

The following table summarizes some of the potential synthetic precursors and their transformations to yield this compound.

| Precursor | Reagent/Reaction | Product | Reference |

| Dihalocyclohexanecarbonitrile | Base (e.g., hindered base) | This compound | |

| Cyclohexanone | Vilsmeier-Haack Reagent (POCl₃/DMF) then Nitrile formation | This compound | biosynth.comresearchgate.netresearchgate.netnih.gov |

| 2-Aminocyclohex-1-ene-1-carbonitrile | 1. NaNO₂/HCl 2. CuCN (Sandmeyer Reaction) | This compound | lookchem.comnih.gov |

| Cyclohexene-1-carbonitrile | Sulfuryl Chloride (SO₂Cl₂) | This compound | lookchem.comgoogle.com |

| 2-Chlorocyclohex-1-ene-1-carboxylic acid | Amide formation then dehydration | This compound | biosynth.comnih.gov |

| 2-Oxocyclohexanecarbonitrile | 1. Enol ether formation 2. Chlorination | This compound | - |

Conversion of Related Oxygenated Cyclohexene Derivatives

A primary route to this compound involves the transformation of oxygenated cyclohexene precursors. The Vilsmeier-Haack reaction, for instance, is a powerful method for formylating electron-rich systems and can be adapted for this purpose. organic-chemistry.orgwikipedia.org This reaction typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to convert a ketone into a β-chloro-α,β-unsaturated aldehyde. wikipedia.orgresearchgate.net

In the context of synthesizing the target compound, cyclohexanone can be treated with the Vilsmeier-Haack reagent. The resulting intermediate, a chloroiminium ion, is then hydrolyzed to yield 2-chlorocyclohex-1-ene-1-carbaldehyde. organic-chemistry.orgwikipedia.org This aldehyde can subsequently be converted to the desired nitrile. One common method for this conversion is through the formation of an aldoxime with hydroxylamine, followed by dehydration. organic-chemistry.orgniscpr.res.in

Recent advancements have focused on streamlining this process. For example, microwave-assisted Vilsmeier-Haack reactions on substituted cyclohexanone hydrazones have been shown to produce tetrahydroindazole (B12648868) derivatives efficiently, highlighting the reagent's versatility with cyclic ketones. researchgate.netepa.gov While not a direct synthesis of the target nitrile, this demonstrates the adaptability of the Vilsmeier-Haack reaction to cyclohexanone systems under modern conditions.

Nitrile Group Transformations (e.g., from Amides)

The transformation of an amide group into a nitrile is a fundamental reaction in organic synthesis and provides a direct route to this compound from its corresponding amide, 2-chlorocyclohex-1-ene-1-carboxamide. This transformation is essentially a dehydration reaction. A variety of dehydrating agents can be employed for this purpose, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions.

Commonly used reagents for the dehydration of amides to nitriles include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). The Vilsmeier-Haack reagent itself can facilitate the conversion of amides to nitriles. niscpr.res.in This process is believed to proceed through a complex with the amide oxygen, followed by elimination of water to yield the nitrile. niscpr.res.in

Recent developments have explored more divergent synthetic pathways. For instance, vinyl azides have been shown to react with p-quinone methides in the presence of a Lewis acid to produce either amides or nitriles, depending on the substituents on the vinyl azide. nih.govacs.org This provides a novel, albeit indirect, approach to nitrile synthesis that could be adapted for complex cyclohexene systems.

Stereoselective and Asymmetric Synthesis Routes to Isomeric Forms

While this compound itself is achiral, the synthesis of its chiral analogues or isomers with controlled stereochemistry is of great interest, particularly for applications in medicinal chemistry and materials science. nih.govyoutube.com Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. youtube.comyoutube.com

One strategy for achieving stereoselectivity is through the use of a chiral auxiliary. youtube.com This involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, in the synthesis of functionalized cyclohexanes, a chiral amino-squaramide catalyst has been used to promote a Michael addition, leading to products with high enantiomeric excess. nih.gov

Another approach is catalyst-controlled asymmetric synthesis, where a chiral catalyst, often a metal complex with a chiral ligand, is used to favor the formation of one stereoisomer over another. youtube.com For instance, nickel-catalyzed hydrocyanation of vinylarenes can produce α-methyl-α-arylnitriles with excellent enantioselectivity. nih.gov While not directly applicable to the target molecule's double bond, similar strategies could be envisioned for substituted cyclohexene systems. Furthermore, stereoselective methods for creating all-carbon tetra-substituted alkenes and trans-1,2-disubstituted alkenes have been developed, which could be adapted for synthesizing specific isomers of more complex analogues. rsc.orgorganic-chemistry.org

Catalytic and Sustainable Synthetic Innovations

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods to reduce waste, improve efficiency, and avoid the use of toxic reagents.

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the synthesis of nitriles. google.comnih.gov Palladium-catalyzed cyanation of vinyl halides is a well-established and efficient method for forming vinyl nitriles. organic-chemistry.orgresearchgate.net This reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source. Microwave irradiation has been shown to significantly accelerate these reactions. researchgate.netorganic-chemistry.org

Nickel-catalyzed reactions have also emerged as powerful alternatives. google.comnih.gov Nickel catalysts can be used for the cyanation of vinyl triflates, which can be readily prepared from the corresponding ketones. nih.govrsc.org These methods often utilize less expensive and more abundant nickel salts as precatalysts. nih.gov Recent research has focused on developing more practical and general palladium-catalyzed cyanation systems that work at lower catalyst loadings and milder temperatures, even in aqueous media. nih.govmit.eduacs.org

| Catalyst System | Substrate Type | Cyanide Source | Key Advantages |

| Palladium/Phosphine Ligand | Vinyl Halides | K₄[Fe(CN)₆], Acetone Cyanohydrin | High efficiency, good functional group tolerance. nih.govorganic-chemistry.org |

| Nickel/Diphosphine Ligand | Vinyl Triflates | Zn(CN)₂ | Use of readily available starting materials. organic-chemistry.org |

| Rhodium(III) | Vinylic C-H Bonds | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Direct C-H functionalization. nih.gov |

This table provides a summary of representative transition metal-catalyzed approaches for the synthesis of vinyl nitriles.

The high toxicity of traditional cyanide reagents, such as HCN, KCN, and NaCN, has driven the development of cyanide-free methods for nitrile synthesis. chemistryviews.org These innovative approaches utilize alternative, safer sources for the nitrile group.

One such method employs p-toluenesulfonylmethyl isocyanide (TosMIC) in the van Leusen reaction to convert ketones directly into nitriles. rsc.org This reaction has been successfully adapted to a continuous flow process, offering improved safety and scalability. rsc.org Another strategy involves the use of formamide (B127407) as both a cyanide source and a solvent in a palladium-catalyzed reaction. chemistryviews.org

Other cyanide-free approaches include:

Aerobic oxidative deconstruction of cycloalkanones: This method uses ammonium (B1175870) salts as the nitrogen source under visible-light-promoted iron catalysis. organic-chemistry.org

Electrophilic cyanating reagents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used in rhodium-catalyzed C-H cyanation reactions. nih.gov

Biocatalytic methods: Aldoxime dehydratase enzymes can convert aldoximes, which are easily prepared from aldehydes, into nitriles in an environmentally friendly aqueous process. researchgate.net

Using acetonitrile (B52724): Nickel-catalyzed reactions have been developed that use acetonitrile as the cyanide source, proceeding via C-CN bond cleavage. rsc.org

| Method | Cyanide Source/Precursor | Key Features |

| Van Leusen Reaction | p-Toluenesulfonylmethyl isocyanide (TosMIC) | Converts ketones to nitriles; adaptable to flow chemistry. rsc.org |

| Palladium-Catalyzed Formamide Reaction | Formamide | Formamide acts as both cyanide source and solvent. chemistryviews.org |

| Iron-Catalyzed Oxidative Deconstruction | Ammonium Salts | Uses visible light and an iron catalyst. organic-chemistry.org |

| Aldoxime Dehydratase | Aldoximes | Biocatalytic, environmentally friendly process. researchgate.net |

This table summarizes various cyanide-free methodologies for nitrile synthesis.

Reactivity Profiles and Mechanistic Pathways of 2 Chlorocyclohex 1 Ene 1 Carbonitrile

Reactivity of the Nitrile Moiety in Chemical Transformations

The nitrile (cyano) group is a versatile functional handle characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it susceptible to attack by nucleophiles. Its linear geometry and ability to participate in various bonding interactions allow for a range of chemical transformations.

Nucleophilic addition to the nitrile group is a fundamental process for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The reaction involves the attack of a nucleophile on the electrophilic nitrile carbon, breaking the pi bond and forming an intermediate imine anion.

Strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the nitrile carbon. The resulting imine anion is typically stable until quenched with an aqueous acid workup. Hydrolysis of the intermediate imine leads to the formation of a ketone, providing a valuable route for synthesizing complex carbonyl compounds. masterorganicchemistry.comresearchgate.netyoutube.comyoutube.com While 2-Chlorocyclohex-1-ene-1-carbonitrile is an α,β-unsaturated system where 1,4-conjugate addition could be a competing pathway, hard nucleophiles like Grignard reagents generally favor direct 1,2-addition to the cyano group. stackexchange.comwikipedia.orglibretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The organometallic reagent adds to the nitrile carbon.

Formation of Imine Anion: A magnesium or lithium salt of the imine is formed.

Hydrolysis: Aqueous acid workup hydrolyzes the imine to a ketone.

| Nucleophile (Nu) | Reagent Example | Intermediate | Final Product (after Hydrolysis) |

|---|---|---|---|

| Alkyl/Aryl Grignard | CH₃MgBr | Imine-magnesium salt | 2-Chloro-1-acetylcyclohex-1-ene |

| Organolithium | n-BuLi | Imine-lithium salt | 1-(Butanoyl)-2-chlorocyclohex-1-ene |

| Hydride | LiAlH₄ | Amine-aluminum complex | (2-Chlorocyclohex-1-en-1-yl)methanamine |

The nitrile group can act as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to synthesize 5-substituted-1H-tetrazoles. uchicago.edunih.govresearchgate.net This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is a common bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov

The reaction of this compound with an azide source, such as sodium azide (NaN₃), typically requires a catalyst and elevated temperatures. Lewis acids like zinc chloride (ZnCl₂) or ammonium (B1175870) chloride (NH₄Cl) are often used to activate the nitrile group towards cycloaddition. The mechanism involves the 1,3-dipolar addition of the azide anion to the carbon-nitrogen triple bond, followed by cyclization and protonation to yield the stable aromatic tetrazole ring. organic-chemistry.orgorganic-chemistry.org

Reaction Scheme: this compound + NaN₃ → 5-(2-Chlorocyclohex-1-en-1-yl)-1H-tetrazole

The nitrile group, possessing a lone pair of electrons on the nitrogen atom, can function as a weakly coordinating directing group in transition metal-catalyzed reactions. researchgate.net This directing ability can facilitate regioselective C-H functionalization at positions proximal to the nitrile group. nih.govumich.edu In the context of this compound, the nitrile could potentially direct a catalyst to activate C-H bonds on the cyclohexene (B86901) ring, for instance, at the allylic C6 position.

While the directing ability of a nitrile is weaker than many other functional groups, it has been successfully employed in various transformations, including ortho-C-H functionalization of aromatic nitriles. researchgate.net For the subject compound, this property could be exploited to introduce further complexity to the carbocyclic framework under specific catalytic conditions.

Reactivity of the Vinyl Chloride Substructure

The vinyl chloride moiety consists of a chlorine atom attached to an sp²-hybridized carbon of an alkene. This structural feature renders it significantly less reactive towards traditional nucleophilic substitution reactions compared to its alkyl halide counterparts, but makes it an excellent substrate for organometallic cross-coupling reactions.

Direct nucleophilic substitution at a vinylic carbon is notoriously difficult. Both S_N1 and S_N2 pathways are energetically unfavorable.

S_N1 is disfavored: The formation of a vinylic carbocation is highly unstable.

S_N2 is disfavored: The incoming nucleophile is repelled by the pi-electron cloud of the double bond, and the geometry of the sp² carbon prevents the necessary backside attack. brainly.comreddit.comquora.com

Despite these limitations, substitution can occur under specific conditions through alternative mechanisms:

Addition-Elimination: The presence of the electron-withdrawing nitrile group in conjugation with the double bond makes the β-carbon (C6) susceptible to attack by soft nucleophiles. This conjugate addition would form a resonance-stabilized enolate/nitrile anion intermediate. Subsequent elimination of the chloride ion would regenerate the double bond, resulting in a net substitution of the chlorine.

Radical Nucleophilic Substitution (S_RN1): In some cases, vinylic substitution can proceed via a radical chain mechanism, particularly under photochemical or electrochemical conditions. acs.org

The vinyl chloride group in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The general catalytic cycle involves the oxidative addition of the vinyl chloride to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the vinyl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. mdpi.comrsc.org

Heck-Mizoroki Reaction: In the Heck reaction, the vinyl chloride is coupled with an alkene. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction forms a new carbon-carbon bond and typically results in the formation of a substituted alkene, extending the conjugated system. youtube.comprinceton.edu

Sonogashira Coupling: This reaction involves the coupling of the vinyl chloride with a terminal alkyne, catalyzed by both palladium and copper(I) salts. wikipedia.orgsynarchive.com The Sonogashira coupling is a powerful tool for the synthesis of conjugated enynes. nih.govlibretexts.orgresearchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand, Base (e.g., Na₂CO₃) | 2-Aryl(or Vinyl)-cyclohex-1-ene-1-carbonitrile |

| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-Vinyl-substituted-cyclohex-1-ene-1-carbonitrile |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(Alkynyl)-cyclohex-1-ene-1-carbonitrile |

Radical Reactions and Radical Cyclizations Involving the Vinyl Chloride

The vinyl chloride moiety in this compound is a potential site for radical reactions. Vinyl radicals can be generated at the C2 position through various methods, such as reaction with radical initiators or via single-electron transfer processes. Once formed, these radicals can participate in a range of transformations, including intermolecular additions and intramolecular cyclizations.

Radical cyclization would involve the vinyl radical attacking the nitrile group or another part of the molecule, potentially leading to the formation of bicyclic systems. The regioselectivity of such cyclizations would be governed by the stability of the resulting cyclic radical and the stereochemical constraints of the transition state, often following Baldwin's rules for ring closure.

Table 1: Potential Radical Reactions and Products

| Reactant | Reagent/Condition | Intermediate | Potential Product(s) |

|---|---|---|---|

| This compound | Bu₃SnH, AIBN | Vinyl radical | Cyclohex-1-ene-1-carbonitrile (reduction); Cyclized products |

This table represents theoretically plausible reactions based on the general reactivity of vinyl chlorides.

Electrophilic and Pericyclic Reactions of the Cyclohexene Ring

The double bond of the cyclohexene ring is susceptible to electrophilic attack. The presence of the electron-withdrawing nitrile and chloro groups deactivates the double bond towards electrophiles compared to a simple cyclohexene. However, reactions with strong electrophiles are still possible.

Electrophilic Addition: Addition of electrophiles like hydrogen halides (HX) or halogens (X₂) would proceed via a carbocation intermediate. The stability of this carbocation would dictate the regioselectivity of the addition, following Markovnikov's rule where applicable. The electron-withdrawing groups would influence the carbocation stability, potentially leading to complex product mixtures.

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.edu The cyclohexene double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as the dienophile. The electron-withdrawing substituents would enhance its reactivity towards electron-rich dienes. Electrocyclic reactions, involving the formation or breaking of a ring in a concerted manner, are also a possibility under thermal or photochemical conditions. libretexts.orgmsu.edu

Table 2: Potential Electrophilic and Pericyclic Reactions

| Reaction Type | Reactant | Reagent | Potential Product |

|---|---|---|---|

| Electrophilic Addition | This compound | HBr | Bromo-chloro-cyclohexanecarbonitrile isomers |

This table outlines expected reactions based on the functional groups present in the molecule.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: In electrophilic additions, the regioselectivity is determined by the stability of the intermediate carbocation. The inductive and resonance effects of the chloro and cyano groups would play a crucial role. For instance, in the addition of HBr, the proton could add to either C1 or C2, leading to different carbocation intermediates and, consequently, different constitutional isomers as products.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving the cyclohexene ring, such as electrophilic addition or epoxidation, the approach of the reagent can be influenced by the steric hindrance posed by the substituents, leading to syn or anti addition products. If a chiral center is formed, the reaction may favor the formation of one enantiomer or diastereomer over the other, especially if chiral reagents or catalysts are used.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

To elucidate the precise mechanisms of reactions involving this compound, kinetic and isotopic labeling studies would be invaluable.

Kinetic Studies: By measuring the rate of a reaction under varying concentrations of reactants and catalysts, the rate law can be determined. This provides insight into the molecularity of the rate-determining step. For example, a second-order rate law for an electrophilic addition would suggest that both the alkene and the electrophile are involved in the slowest step of the reaction.

Isotopic Labeling: Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C) and then tracking the position of the isotope in the product. This can provide definitive evidence for bond-making and bond-breaking steps and can help to distinguish between different possible mechanistic pathways. For instance, in a rearrangement reaction, isotopic labeling can reveal whether a particular atom migrates during the reaction.

Table 3: Mechanistic Investigation Techniques

| Technique | Information Gained | Example Application |

|---|---|---|

| Kinetic Studies | Rate law, reaction order, activation energy | Determining the rate-determining step in an electrophilic addition. |

This table summarizes how these techniques could be applied to study the reactivity of the target compound.

Spectroscopic and Computational Methodologies for Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Chlorocyclohex-1-ene-1-carbonitrile, a combination of ¹H NMR and ¹³C NMR experiments, including advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would provide a complete picture of the proton and carbon framework.

Predicted ¹H NMR Data: The protons on the cyclohexene (B86901) ring would exhibit distinct signals. The protons on the C4, C5, and C6 positions are expected to appear in the typical aliphatic range, while the protons on C3, being allylic, would be shifted slightly downfield.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected at the lower field end of the spectrum, while the olefinic carbons (C1 and C2) would appear in the characteristic range for sp² hybridized carbons. The carbon atom bonded to chlorine (C2) would be significantly influenced by the halogen's electronegativity.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C-CN) | - | 110 - 120 |

| C2 (C-Cl) | - | 135 - 145 |

| C3 (CH₂) | 2.2 - 2.6 | 25 - 35 |

| C4 (CH₂) | 1.7 - 2.1 | 20 - 30 |

| C5 (CH₂) | 1.7 - 2.1 | 20 - 30 |

| C6 (CH₂) | 2.1 - 2.5 | 25 - 35 |

| C7 (-C≡N) | - | 115 - 125 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by analyzing its vibrational modes. The spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature in the IR spectrum would be the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration. The C=C stretching of the cyclohexene ring would also be observable, though its intensity can vary. The C-Cl stretch would appear in the fingerprint region of the spectrum. Raman spectroscopy would be particularly useful for observing the C=C bond, as symmetric double bonds often show strong Raman signals.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|---|

| -C≡N | Stretch | 2210 - 2260 (strong, sharp) | 2210 - 2260 (strong) |

| >C=C< | Stretch | 1620 - 1680 (variable) | 1620 - 1680 (strong) |

| C-Cl | Stretch | 600 - 800 (strong) | 600 - 800 (medium) |

| C-H (sp²) | Stretch | 3010 - 3100 (medium) | 3010 - 3100 (medium) |

| C-H (sp³) | Stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₈ClN), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.

A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would display two peaks for the molecular ion: M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1.

Electron ionization (EI) would likely cause the molecular ion to fragment in predictable ways. Common fragmentation pathways could include:

Loss of a chlorine radical (•Cl): leading to a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of hydrogen cyanide (HCN): resulting in a fragment at [M-27]⁺.

Retro-Diels-Alder reaction: cleavage of the cyclohexene ring, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Determination

Currently, there is no publicly available crystal structure data for this compound. If a suitable crystal could be grown and analyzed, this technique would confirm the planar geometry of the C=C double bond and the half-chair conformation of the cyclohexene ring. It would also provide unambiguous data on the relative orientation of the chloro and nitrile substituents and reveal how the molecules pack together in the crystal lattice.

Applications in Complex Organic Synthesis and Chemical Building Blocks

Role as a Key Intermediate for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. nih.govrsc.org The electrophilic nature of the carbon atoms in the double bond of 2-chlorocyclohex-1-ene-1-carbonitrile, enhanced by the electron-withdrawing effects of both the chlorine and nitrile groups, makes it an excellent substrate for reactions with dinucleophiles to form fused heterocyclic systems.

One of the most prominent applications is in the synthesis of pyrazole (B372694) derivatives. nih.govchim.itorganic-chemistry.org The classical Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dielectrophile with a hydrazine (B178648). beilstein-journals.org In this context, this compound acts as a 1,3-dielectrophilic synthon. Reaction with hydrazine or its substituted derivatives leads to the formation of tetrahydro-1H-indazoles. The reaction proceeds via an initial nucleophilic attack by one nitrogen of the hydrazine at the C2 position, leading to the displacement of the chloride, followed by an intramolecular cyclization of the second nitrogen atom onto the nitrile carbon.

Similarly, the compound can be used to synthesize quinoxaline-type structures. Quinoxalines and their derivatives are often prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net By analogy, the reaction of this compound with o-phenylenediamine can be envisioned to produce tetracyclic systems, further highlighting its role in generating complex N-heterocycles. nih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Dinucleophile | Resulting Heterocyclic Core | Reaction Type | Potential Application of Product |

| Hydrazine (H₂NNH₂) | Tetrahydro-1H-indazole | Cyclocondensation | Pharmaceuticals, Agrochemicals nih.gov |

| Substituted Hydrazines | N-Substituted Tetrahydro-1H-indazoles | Cyclocondensation | Modulating biological activity mdpi.com |

| o-Phenylenediamine | Tetrahydrobenzo[b] beilstein-journals.orgnih.govdiazepine derivatives | Cyclocondensation | Bioactive compounds researchgate.net |

Utility in the Construction of Functionalized Cyclohexane (B81311) and Cyclohexene (B86901) Scaffolds

The cyclohexene and cyclohexane frameworks are ubiquitous in natural products and synthetic molecules. This compound serves as an excellent starting material for a variety of functionalized derivatives through selective manipulation of its functional groups.

The vinylic chlorine atom can be replaced through various nucleophilic substitution and cross-coupling reactions. organic-chemistry.org For instance, nucleophiles like hydroxides can introduce a hydroxyl group, leading to 2-hydroxycyclohex-1-ene-1-carbonitrile.

The nitrile group is a versatile functional handle that can be transformed into other important moieties. libretexts.orgchadsprep.com

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 2-chlorocyclohex-1-ene-1-carboxylic acid. libretexts.orgnih.gov This introduces a new site for amide bond formation or other carboxylate chemistry.

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchadsprep.com This results in (2-chlorocyclohex-1-en-1-yl)methanamine, providing a key amino functionality.

Organometallic Addition: Reaction with Grignard reagents or organolithium compounds results in the formation of ketones after hydrolysis of the intermediate imine. libretexts.org

Furthermore, the double bond of the cyclohexene ring can be hydrogenated, typically using a palladium-on-carbon catalyst, to access the corresponding saturated 2-chlorocyclohexane-1-carbonitrile (B2516124) derivatives, which themselves are useful intermediates. This allows for the creation of functionalized cyclohexane rings with defined stereochemistry.

Table 2: Functionalization Reactions of this compound

| Functional Group | Reagent(s) | Product Functional Group | Resulting Scaffold |

| Vinylic Chloride | NaOH | Hydroxyl | Functionalized Cyclohexene |

| Nitrile | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | Functionalized Cyclohexene |

| Nitrile | LiAlH₄, then H₂O | Aminomethyl | Functionalized Cyclohexene |

| Nitrile | 1. R-MgBr, 2. H₃O⁺ | Ketone | Functionalized Cyclohexene |

| Alkene | H₂, Pd/C | Alkane | Functionalized Cyclohexane |

Precursor in Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. beilstein-journals.org The structural features of this compound make it a suitable candidate for designing novel MCRs.

Its role as a 1,3-dielectrophile can be exploited in MCRs for the synthesis of highly substituted pyrazoles. beilstein-journals.org For example, a three-component reaction between this compound, a hydrazine, and a third component bearing a nucleophilic and/or electrophilic site could lead to complex, fused heterocyclic systems in a single step. Such a strategy allows for rapid generation of molecular diversity, which is highly valuable in medicinal chemistry and drug discovery.

Exploration of its Reactivity in the Development of Novel Synthetic Tools

The development of novel synthetic tools often relies on the unique reactivity of bifunctional or polyfunctional building blocks. This compound possesses distinct reactive sites that can be addressed with high selectivity, making it a powerful tool for synthetic chemists.

The vinylic chloride is amenable to modern cross-coupling reactions. Catalytic systems based on palladium, nickel, or copper could be employed to form new carbon-carbon or carbon-heteroatom bonds. This opens up possibilities for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions, allowing for the introduction of aryl, vinyl, alkynyl, amino, or cyano groups at the C2 position. organic-chemistry.org

The orthogonality of the reactions at the different sites is a key feature. For example, one could first perform a Suzuki coupling at the C2 position and then subsequently transform the nitrile group into an amine or carboxylic acid. This stepwise functionalization enables the systematic construction of complex target molecules and combinatorial libraries. The ability to perform selective transformations makes this compound a versatile linchpin in divergent synthetic strategies, where a common intermediate is used to produce a wide range of structurally diverse compounds.

Future Research Directions and Emerging Paradigms

Development of Chemo- and Regioselective Catalytic Systems for Derivatization

A primary frontier in the chemistry of 2-chlorocyclohex-1-ene-1-carbonitrile lies in the development of catalytic systems that can selectively target one of its reactive sites. The inherent challenge is to control reactivity between the carbon-chlorine bond, the carbon-carbon double bond, and the nitrile moiety. Future research will likely focus on catalyst-controlled transformations that can achieve high chemo- and regioselectivity, thereby avoiding the need for cumbersome protecting group strategies.

Palladium- and nickel-based catalysts, renowned for their efficacy in cross-coupling reactions, are prime candidates for the selective functionalization of the vinyl chloride. organic-chemistry.orgacs.org For instance, systems like [Pd(PtBu3)Br]2 could be adapted for α-vinylation of other molecules using this compound as the electrophile. acs.org Furthermore, multimetallic catalysis, combining catalysts like palladium with copper or ruthenium, could unlock novel reaction pathways. nih.gov A Pd-catalyzed isomerization could be followed by a Cu-catalyzed borylation, enabling functionalization at positions remote from the initial reactive site. nih.gov Similarly, dual photoredox and copper catalysis has proven effective for the carbocyanation of other unsaturated systems and could be explored to introduce both a carbon group and a cyanide equivalent in a single, highly selective step. nih.gov

| Catalytic System | Target Site | Potential Transformation | Key Advantage | Reference Example |

|---|---|---|---|---|

| Palladium(0)/Ligand | C-Cl Bond | Suzuki, Stille, or Heck Coupling | Forms new C-C bonds at the C2 position. | organic-chemistry.org |

| Nickel(0)/Ligand | C-Cl Bond | Kumada Coupling, Cyanation | Cost-effective alternative to palladium for C-C and C-N bond formation. | organic-chemistry.org |

| Rhodium(III) | C=C Double Bond / C-H activation | Intramolecular Carbocyclization | Constructs complex polycyclic systems via C-H activation pathways. | nih.gov |

| Dual Photoredox/Copper | C=C Double Bond | Radical Carbocyanation | Allows for simultaneous introduction of alkyl and cyano groups across the double bond under mild conditions. | nih.gov |

| [Pd-H] or [Ru-H] | C=C Double Bond | Deconjugative Isomerization | Moves the double bond to create new reactive intermediates for sequential catalysis. | nih.gov |

Integration into High-Throughput and Automated Synthetic Platforms

The complexity of optimizing reactions for a multifunctional compound like this compound makes it an ideal substrate for high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable the rapid screening of hundreds of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to identify optimal protocols for synthesis and derivatization. chemspeed.com

| Platform Feature | Application to the Compound | Anticipated Outcome | Platform Example |

|---|---|---|---|

| Parallel Reaction Screening | Optimization of catalysts and ligands for selective cross-coupling at the C-Cl bond. | Rapid identification of top-performing catalytic systems with high yield and selectivity. | ATLAS imperial.ac.uk |

| Automated Reagent Cartridges | Rapid derivatization of the nitrile or introduction of new functional groups via standardized reactions (e.g., reductive amination after reduction). | Fast generation of a library of derivatives for biological or materials screening. | Synple Chem Platform sigmaaldrich.com |

| AI-Driven Route Design | Proposing novel, multi-step synthetic pathways starting from the compound to create complex molecular architectures. | Discovery of non-intuitive and efficient routes to high-value molecules. | SynFini™ youtube.com |

| Automated Electrochemical Flow | Screening conditions for electro-reductive or -oxidative transformations of the compound. | Development of sustainable, reagent-free reaction conditions. | Slug-based automated electrochemical platform nih.gov |

Exploration of Green Chemistry Principles in Synthesis and Transformation

Future research will increasingly prioritize the alignment of synthetic methodologies for this compound with the principles of green chemistry. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources and safer reagents. A key area of exploration is the move away from hazardous cyanide sources, such as HCN gas, in related syntheses. organic-chemistry.orgmdpi.com While the nitrile group is already present in the target compound, its subsequent transformations can be made more sustainable.

Advanced Computational Design of Novel Reactivity and Molecular Architectures

Computational chemistry is set to become an indispensable tool for predicting and understanding the reactivity of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule, predict the activation barriers for competing reaction pathways, and elucidate transition state geometries. This in silico analysis can guide the rational design of catalysts and reaction conditions to favor a desired outcome, saving significant experimental time and resources.

For example, computational studies can predict whether a nucleophile is more likely to attack the C2 position (via substitution of chlorine) or the C4 position (via Michael addition), depending on the electronic nature of the catalyst and substrate. Predicted data, such as collision cross-section values, can aid in the analytical characterization of novel derivatives. uni.lu Beyond predicting reactivity, computational tools are being integrated with artificial intelligence and machine learning to design entirely new molecular architectures. youtube.com By defining desired properties (e.g., biological activity, material strength), AI algorithms can propose novel derivatives of this compound that could be synthesized and tested, accelerating the discovery of new functional molecules.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Chlorocyclohex-1-ene-1-carbonitrile, and how can data inconsistencies be resolved?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2,204 cm⁻¹, C-Cl stretch ~550–800 cm⁻¹). Cross-reference with structurally similar compounds, such as cyclohexene carbonitriles .

- NMR : Use and NMR to confirm regiochemistry and assess chlorine’s electronic effects on neighboring protons and carbons.

- LCMS/APCI : Confirm molecular weight (e.g., [M]⁻ ion) and fragmentation patterns. Resolve inconsistencies by verifying sample purity, instrument calibration, and comparing with databases like NIST .

- Rf Values : TLC analysis (e.g., Rf ~0.41 in similar carbonitriles) can monitor reaction progress and isolate isomers .

Q. How can researchers determine optimal reaction conditions for synthesizing this compound while minimizing by-products?

- Methodological Answer :

- Chlorination Methods : Evaluate electrophilic chlorination (e.g., Cl₂, SOCl₂) versus nucleophilic substitution. Monitor temperature (e.g., exothermic reactions may require cooling) and solvent polarity to control regioselectivity .

- By-Product Mitigation : Use kinetic vs. thermodynamic control (e.g., low temps favor kinetic products). Characterize by-products via GC-MS or HPLC and adjust stoichiometry or catalysts (e.g., Lewis acids) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Storage : Store in airtight containers away from oxidizers. Monitor for decomposition (e.g., HCN release under heat) via FTIR or gas sensors .

Advanced Research Questions

Q. How can computational models predict regioselectivity in electrophilic additions to this compound?

- Methodological Answer :

- DFT Calculations : Model transition states and charge distribution to identify favored attack sites (e.g., chlorine’s electron-withdrawing effect directs electrophiles to less substituted positions). Compare with experimental outcomes using Gaussian or ORCA software .

- Solvent Effects : Simulate solvent polarity’s impact on reaction pathways using COSMO-RS or continuum solvation models .

Q. What methodologies resolve discrepancies between experimental and theoretical IR spectra of halogenated cyclohexene derivatives?

- Methodological Answer :

- Vibrational Analysis : Assign peaks using quantum mechanical calculations (e.g., VEDA software) and cross-validate with experimental IR. Adjust for anharmonicity or matrix effects (e.g., KBr vs. gas-phase) .

- Isotopic Labeling : Introduce -labeled nitrile groups to distinguish overlapping bands .

Q. Which statistical methods are suitable for analyzing thermal stability data of strained cyclohexene carbonitriles?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Apply Arrhenius kinetics to decomposition data. Use multivariate regression to identify correlations between substituents (e.g., Cl vs. CN) and degradation rates .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., DSC, TGA) to identify key stability predictors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。